Titantetraisopropoxid

Übersicht

Beschreibung

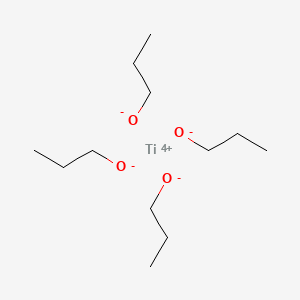

Titanium tetrapropoxide, also known as titanium(IV) isopropoxide, is a chemical compound with the formula Ti(OCH₂CH₂CH₃)₄. It is a colorless to light-yellow liquid that is widely used in organic synthesis and materials science. This compound is a titanium alkoxide, which means it contains titanium bonded to alkoxide groups. It is known for its reactivity with water and its use in the production of titanium dioxide (TiO₂).

Wissenschaftliche Forschungsanwendungen

Titanium tetrapropoxide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of titanium dioxide nanoparticles, which are employed in photocatalysis, solar cells, and as pigments in paints and coatings.

Biology: Titanium dioxide produced from titanium tetrapropoxide is used in biomedical applications, such as in the development of biocompatible materials and drug delivery systems.

Medicine: It is used in the production of titanium-based implants and prosthetics due to its biocompatibility and strength.

Wirkmechanismus

Target of Action

Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .

Mode of Action

TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .

Biochemical Pathways

The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .

Pharmacokinetics

This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .

Result of Action

The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .

Action Environment

The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .

Biochemische Analyse

Biochemical Properties

Titanium tetrapropoxide is used in organic synthesis and materials science, indicating its interaction with various biomolecules

Molecular Mechanism

The molecular mechanism of titanium tetrapropoxide is complex. It is mainly a monomer in nonpolar solvents . It reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium tetrapropoxide can change over time. For instance, the synthesis of crystallized TiO2 at low-temperature conditions with a certain TTIP molarity has resulted in an enhancement of the electron conduction mechanism .

Metabolic Pathways

Titanium tetrapropoxide may influence metabolic pathways indirectly through its degradation product, titanium dioxide. For instance, titanium dioxide nanoparticles can disrupt glucose metabolism .

Vorbereitungsmethoden

Titanium tetrapropoxide is typically prepared by reacting titanium tetrachloride (TiCl₄) with isopropanol (CH₃CHOHCH₃) in the presence of ammonia. The reaction produces titanium tetrapropoxide and hydrogen chloride (HCl) as a byproduct: [ \text{TiCl}_4 + 4 \text{CH}_3\text{CHOHCH}_3 \rightarrow \text{Ti(OCH}_2\text{CH}_2\text{CH}_3)_4 + 4 \text{HCl} ]

In industrial settings, the sol-gel method is often employed to produce titanium tetrapropoxide. This involves hydrolyzing the compound in the presence of water and a catalyst, such as acetic acid, to form a gel-like substance that can be further processed into various forms of titanium dioxide .

Analyse Chemischer Reaktionen

Titanium tetrapropoxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

-

Hydrolysis: : When exposed to water, titanium tetrapropoxide reacts to form titanium dioxide and isopropanol: [ \text{Ti(OCH}_2\text{CH}_2\text{CH}_3)_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{CH}_3\text{CHOHCH}_3 ]

-

Oxidation: : It can be oxidized to form titanium dioxide, which is a key material in various industrial applications.

-

Substitution: : Titanium tetrapropoxide can undergo substitution reactions where the alkoxide groups are replaced by other ligands, such as in the formation of mixed-metal oxides.

Common reagents used in these reactions include water, alcohols, and acids. The major products formed from these reactions are typically titanium dioxide and various organic byproducts .

Vergleich Mit ähnlichen Verbindungen

Titanium tetrapropoxide can be compared with other titanium alkoxides, such as titanium methoxide, titanium ethoxide, and titanium butoxide. These compounds share similar reactivity patterns but differ in the size and structure of their alkoxide groups.

Titanium methoxide (Ti(OCH₃)₄): Smaller alkoxide group, higher reactivity.

Titanium ethoxide (Ti(OCH₂CH₃)₄): Slightly larger than methoxide, similar reactivity.

Titanium butoxide (Ti(OCH₂CH₂CH₂CH₃)₄): Larger alkoxide group, lower reactivity compared to methoxide and ethoxide.

Titanium tetrapropoxide is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer |

3087-37-4 |

|---|---|

Molekularformel |

C3H8OTi |

Molekulargewicht |

107.96 g/mol |

IUPAC-Name |

propan-1-ol;titanium |

InChI |

InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI-Schlüssel |

LTRIWNVAMDZCFN-UHFFFAOYSA-N |

SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |

Kanonische SMILES |

CCCO.[Ti] |

Key on ui other cas no. |

3087-37-4 |

Physikalische Beschreibung |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?

A1: Titanium tetrapropoxide serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using titanium tetrapropoxide, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].

Q2: What is unique about the TiO₂ produced using plasma with titanium tetrapropoxide as a precursor?

A2: Plasma synthesis, utilizing water plasma and titanium tetrapropoxide, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].

Q3: How does the incorporation of titanium tetrapropoxide-derived TiO₂ enhance the properties of polyethylene (PE) films?

A3: Plasma treatment allows the attachment of TiO₂ particles, derived from titanium tetrapropoxide, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].

Q4: Can titanium tetrapropoxide be used to modify the properties of polymers beyond polyethylene?

A4: Yes, titanium tetrapropoxide serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from titanium tetrapropoxide and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].

Q5: How does the concentration of titanium tetrapropoxide as an initiator affect the polymerization of ε-caprolactone?

A5: The concentration of titanium tetrapropoxide directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.